Orbifloxacin
Overview
Description
Orbifloxacin is a synthetic broad-spectrum antibacterial agent belonging to the class of fluoroquinolone carboxylic acid derivatives. It is primarily used in veterinary medicine to treat infections in dogs and cats. The chemical formula for this compound is C₁₉H₂₀F₃N₃O₃, and it is known for its effectiveness against a wide range of bacterial pathogens .
Mechanism of Action
Orbifloxacin is a fluoroquinolone antibiotic, primarily used in veterinary medicine . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication and transcription .
Mode of Action
This compound acts as an antagonist to bacterial DNA gyrase . By inhibiting this enzyme, this compound prevents DNA supercoiling and synthesis, thereby inhibiting normal cell division .
Biochemical Pathways
It is known that the drug interferes with the function of dna gyrase, disrupting dna replication and transcription processes within the bacterial cell .
Pharmacokinetics
This compound is well absorbed and distributed into body fluids and tissues after administration . The mean peak serum concentration (Cmax) was found to be 2.41+/-0.30 microg/mL at 1.5 hours after administration, decreasing to 0.17+/-0.01 microg/mL (Cmin) at 24 hours . The mean elimination half-life (t1/2) was 9.06+/-1.33 hours . These properties contribute to its bioavailability and efficacy in treating infections.
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of bacterial DNA replication and transcription, resulting in the death of the bacterial cells . This makes this compound effective against a variety of infections, including urinary tract infections, respiratory infections, and wound infections caused by susceptible bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of this compound . Additionally, the presence of other drugs can influence the efficacy of this compound through drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orbifloxacin can be synthesized using sparfloxacin as a starting material. The synthesis involves a diazotization reaction under the effect of hydrochloric acid and sodium nitrite to obtain a diazonium salt solution. Tetrafluoroboric acid is then added to the diazonium salt solution, followed by a fluorization reaction at a temperature of -10°C. The reaction solution is filtered, and the filter cake is washed with ethyl ether and dried to obtain this compound crude product. The crude product is then purified to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving it in injection water to obtain an this compound suspension. A medical-grade acid is added to dissolve the this compound, forming an this compound salt solution. This solution is filtered, concentrated, and crystallized to obtain solid this compound salt. The pH is adjusted to 3.5-4.5 using an acid conditioning agent, and the solution is diluted with injection water to achieve the desired concentration. The final product is sterilized, filtered, and filled into bottles .
Chemical Reactions Analysis
Types of Reactions: Orbifloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
Scientific Research Applications
Orbifloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of fluoroquinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Applied in veterinary medicine to treat bacterial infections in animals.
Industry: Utilized in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
- Enrofloxacin
- Ciprofloxacin
- Levofloxacin
Comparison: Orbifloxacin is unique among fluoroquinolones due to its specific use in veterinary medicine and its high bioavailability. Compared to enrofloxacin and ciprofloxacin, this compound has a broader spectrum of activity and better pharmacokinetic properties, making it more effective in treating certain infections in animals .
This compound’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine.
Properties
IUPAC Name |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQASLPWJVQMH-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046201 | |
Record name | Orbifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113617-63-3 | |
Record name | Orbifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113617-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orbifloxacin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orbifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORBIFLOXACIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orbifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Orbifloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORBIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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